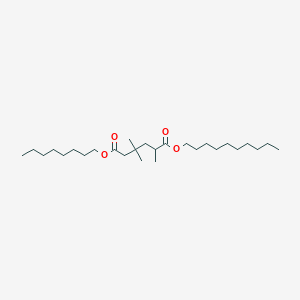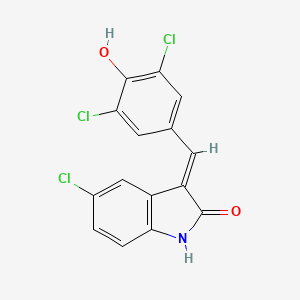
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is a chemical compound characterized by its unique structure, which includes an oxolane ring substituted with a 4-ethylphenyl group and a propan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Substitution with 4-Ethylphenyl Group:
Introduction of Propan-2-ylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted oxolane or phenyl derivatives.
Scientific Research Applications
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4R,5R)-4-amino-5-(4-ethylphenyl)-5-hydroxypentanoate
- (4S,5R)-4-azaniumyl-5-(4-ethylphenyl)-5-hydroxypentanoate
Uniqueness
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is unique due to its specific substitution pattern and the presence of both an oxolane ring and a propan-2-ylidene group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one |
InChI |
InChI=1S/C15H18O2/c1-4-11-5-7-12(8-6-11)14-9-13(16)15(17-14)10(2)3/h5-8,14H,4,9H2,1-3H3/t14-/m1/s1 |
InChI Key |
UNMKOAUFFNRTCQ-CQSZACIVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H]2CC(=O)C(=C(C)C)O2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)C(=C(C)C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)




